Bortezomib

Übersicht

Beschreibung

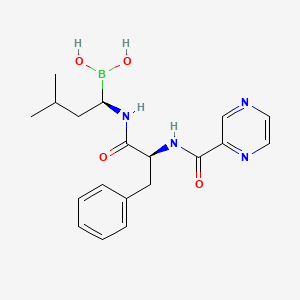

Bortezomib is a dipeptide boronic acid derivative and a proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma . It was the first proteasome inhibitor to be approved for clinical use, marking a significant advancement in cancer therapy . This compound works by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins, thereby inducing apoptosis in cancer cells .

Wirkmechanismus

Target of Action

Bortezomib, a dipeptide boronic acid derivative, primarily targets the 26S proteasome , a protein complex that degrades ubiquitinated proteins . The ubiquitin-proteasome pathway is an essential molecular pathway that regulates intracellular concentrations of proteins and promotes protein degradation . This pathway is often dysregulated in pathological conditions, leading to aberrant pathway signaling and the formation of malignant cells .

Mode of Action

This compound is a reversible inhibitor of the 26S proteasome . It specifically binds to the chymotrypsin-like site within the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple downstream signaling pathways in cells and in the bone marrow microenvironment, inducing apoptosis and inhibiting cell-cycle progression, angiogenesis, cell adhesion, and proliferation .

Biochemical Pathways

The inhibition of the 26S proteasome by this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . It is now known that this compound induces g2–m cell cycle arrest and apoptosis by causing bcl-2 phosphorylation and cleavage .

Pharmacokinetics

This compound is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . After subcutaneous administration, peak plasma levels are 25-50 nM and this peak is sustained for 1-2 hrs. After intravenous injection, peak plasma levels are 500 nM but only for 5 minutes, after which the levels rapidly drop as the drug distributes to tissues .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest and apoptosis . This compound has been shown to be cytotoxic to tumor cells, particularly cancer cells, which seem to be more sensitive than normal cells to the proapoptotic effects of proteasome inhibition . This compound might exert toxic effects on neuroblastoma cells and regulate miRNA–mRNA interactions influencing vital cellular functions .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the dysregulation of the ubiquitin-proteasome pathway in pathological conditions can affect the drug’s action . Furthermore, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of this compound . Additionally, the drug’s efficacy can be influenced by the specific type of cancer being treated .

Biochemische Analyse

Biochemical Properties

Bortezomib plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of this compound is the proteolytically active b5-subunit of the proteasome . The nature of these interactions involves the inhibition of the 20S proteasome, which is responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing G2-M cell cycle arrest and apoptosis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound induces Bcl-2 phosphorylation and cleavage, which is associated with G2-M phase cell cycle arrest and the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, interacting with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bortezomib involves several steps, starting with the preparation of the boronic acid moiety. . The synthetic route typically involves:

Formation of the Dipeptide: This step involves coupling a protected amino acid with a boronic acid derivative.

Deprotection and Coupling: The protected groups are removed, and the resulting dipeptide is coupled with another amino acid derivative.

Final Coupling and Purification: The final product is obtained by coupling the intermediate with a pyrazine carboxylic acid derivative, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of enantiomers and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Bortezomib undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the boronic acid moiety.

Reduction: The compound can also be reduced under specific conditions.

Substitution: This compound can participate in substitution reactions, especially involving the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can lead to the formation of boronic esters .

Wissenschaftliche Forschungsanwendungen

Bortezomib has a wide range of scientific research applications:

Chemistry: Used as a tool to study proteasome inhibition and protein degradation pathways.

Biology: Helps in understanding the ubiquitin-proteasome pathway and its role in cellular processes.

Medicine: Primarily used in the treatment of multiple myeloma and mantle cell lymphoma.

Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Bortezomib is often compared with other proteasome inhibitors such as Carfilzomib and Ixazomib .

Carfilzomib: Another proteasome inhibitor that irreversibly binds to the proteasome, offering a different pharmacokinetic profile and potentially fewer side effects.

Ixazomib: A reversible proteasome inhibitor like this compound but with better oral bioavailability.

Uniqueness

This compound’s reversible inhibition of the proteasome and its well-established efficacy in treating multiple myeloma and mantle cell lymphoma make it unique among proteasome inhibitors .

Biologische Aktivität

Bortezomib (BTZ) is a proteasome inhibitor that has significantly impacted the treatment landscape for multiple myeloma (MM) and other hematological malignancies. Approved by the FDA in 2003, it is recognized for its ability to induce apoptosis in cancer cells through the inhibition of the ubiquitin-proteasome pathway. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exerts its anti-cancer effects primarily through the following mechanisms:

- Inhibition of NF-κB Pathway : this compound inhibits the degradation of IκB, an inhibitor of NF-κB, preventing its translocation to the nucleus. This leads to decreased expression of survival genes such as Bcl-2 and IAPs (inhibitor of apoptosis proteins), promoting apoptosis in malignant cells .

- Induction of ER Stress : The drug induces endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). This process activates pro-apoptotic pathways and results in cell death .

- Upregulation of Proapoptotic Proteins : this compound enhances the expression of pro-apoptotic proteins like Noxa and downregulates anti-apoptotic factors such as Bcl-XL and STAT3, further facilitating apoptosis .

- Cyclin D1 Stabilization : It has been suggested that this compound stabilizes Cyclin D1 levels, which inversely correlates with STAT3 activity, thereby inhibiting cancer cell survival pathways .

Clinical Efficacy

This compound has demonstrated substantial clinical efficacy in multiple myeloma and other malignancies. The following table summarizes key findings from clinical studies:

Case Study 1: Multiple Myeloma

A retrospective analysis involving 1103 patients treated with this compound revealed a significant improvement in overall survival (OS) and progression-free survival (PFS). Patients receiving this compound as part of their treatment regimen exhibited a marked reduction in disease progression compared to those who did not receive it. This study highlighted this compound's role as a cornerstone therapy in MM management .

Case Study 2: Recurrent High-Grade Gliomas

In a phase I clinical trial assessing this compound for recurrent high-grade gliomas, some patients exhibited partial responses. Although the overall efficacy was limited, this study underscored this compound's potential applicability beyond hematological malignancies .

Side Effects and Tolerability

This compound is generally well-tolerated; however, common side effects include:

- Hematological Toxicities : Thrombocytopenia and anemia are significant concerns, often leading to dose adjustments or treatment interruptions.

- Neurological Effects : Peripheral neuropathy is a notable side effect that can impact quality of life.

- Gastrointestinal Issues : Nausea and diarrhea are frequently reported but are typically manageable.

Eigenschaften

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040980 | |

| Record name | Bortezomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bortezomib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORTEZOMIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bortezomib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The ubiquitin-proteasome pathway is a homeostatic proteolytic pathway for intracellular protein degradation: proteins marked with a poly-ubiquitin chain are degraded to small peptides and free ubiquitin by the proteasome, which is a large multimeric protease. Aberrant proteasome-dependent proteolysis, as seen in some malignancies, can lead to uncontrolled cell division, leading to tumorigenesis, cancer growth, and spread. Bortezomib is a reversible inhibitor of the 26S proteasome, which is made up of a 20S core complexed with a 19S regulatory complex. Individual β-subunits allow specific catalytic action of the 20S core. In mammalian cells, bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit. A probing study showed bortezomib also binding to and inhibiting the β1-subunit, which mediates the caspase-like activity of the proteasome, and β1i-subunit, which is an altered subunit that is expressed to form immunoproteasomes in response to cell stress or inflammation. By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, bortezomib induces a cell cycle arrest during the G2-M phase. It is believed that multiple mechanisms, other than proteasome inhibition, may be involved in the anticancer activity of bortezomib. The anticancer activity of bortezomib was largely associated with suppression of the NF-κB signalling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins. This may be explained by bortezomib preventing uncontrolled degradation of IκB, which is an inhibitory protein of NF-κB. NOXA, which is a pro-apoptotic factor, induced by bortezomib selectively in cancer cells; thus, it is suggested to be another key mechanism of bortezomib., Bortezomib, a modified dipeptidyl boronic acid, is an antineoplastic agent. The drug reversibly inhibits the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The ubiquitin-proteasome pathway plays an essential role in regulating the intracellular concentration of specific proteins, thereby maintaining homeostasis within cells. Inhibition of the 26S proteasome by bortezomib prevents targeted proteolysis and causes disruption of normal homeostatic mechanisms, which can lead to cell death. In vitro studies indicate that bortezomib is cytotoxic to a variety of cancer cell types. Bortezomib has been shown to cause a delay in tumor growth in vivo in tumor models, including multiple myeloma., ... The mechanisms underlying /bortezomib/ cancer cell toxicity are complex. A growing body of evidence suggests proteasome inhibition-dependent regulation of the BCL-2 family is a critical requirement. In particular, the stabilization of BH3-only proteins BIK, NOXA and BIM, appear to be essential for effecting BAX- and BAK-dependent cell death. ..., Proteasome inhibition is a novel, targeted approach in cancer therapy. Both natural and synthetic proteasome inhibitors selectively penetrate cancer cells, disrupting the orderly destruction of key regulatory proteins involved in tumorigenesis and metastasis. Disrupting the orderly destruction of regulatory proteins causes an imbalance of these proteins within the cell, which interferes with the systematic activation of signaling pathways required to maintain tumor cell growth and survival; therefore, cellular replication is inhibited and apoptosis ensues. ..., Bortezomib (PS-341, Velcade) is a potent and selective inhibitor of the proteasome that is currently under investigation for the treatment of solid malignancies. /Investigators/ have shown previously that bortezomib has activity in pancreatic cancer models and that the drug induces endoplasmic reticulum (ER) stress but also suppresses the unfolded protein response (UPR). Because the UPR is an important cytoprotective mechanism, /investigators/ hypothesized that bortezomib would sensitize pancreatic cancer cells to ER stress-mediated apoptosis. Here, /the authors/ show that bortezomib promotes apoptosis triggered by classic ER stress inducers (tunicamycin and thapsigargin) via a c-Jun NH(2)-terminal kinase (JNK)-dependent mechanism. /They/ also show that cisplatin stimulates ER stress and interacts with bortezomib to increase ER dilation, intracellular Ca(2+) levels, and cell death. Importantly, combined therapy with bortezomib plus cisplatin induced JNK activation and apoptosis in orthotopic pancreatic tumors resulting in a reduction in tumor burden. Taken together, the data establish that bortezomib sensitizes pancreatic cancer cells to ER stress-induced apoptosis and show that bortezomib strongly enhances the anticancer activity of cisplatin. | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BORTEZOMIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder | |

CAS No. |

179324-69-7 | |

| Record name | Bortezomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bortezomib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bortezomib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bortezomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORTEZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORTEZOMIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bortezomib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139-143 | |

| Record name | Bortezomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.